![molecular formula C9H8O3 B12875773 2-Methylbenzofuran-5,6-diol](/img/structure/B12875773.png)
2-Methylbenzofuran-5,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbenzofuran-5,6-diol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring.
Vorbereitungsmethoden
The synthesis of 2-Methylbenzofuran-5,6-diol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a free radical cyclization cascade can be employed to construct complex benzofuran derivatives . Industrial production methods may involve the use of palladium-catalyzed coupling reactions or copper-mediated transformations to achieve high yields and purity .
Analyse Chemischer Reaktionen
2-Methylbenzofuran-5,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrobenzofuran compounds .
Wissenschaftliche Forschungsanwendungen
2-Methylbenzofuran-5,6-diol has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives, including this compound, exhibit significant biological activities such as anti-tumor, antibacterial, and anti-oxidative properties. These compounds are being explored for their potential as therapeutic agents for various diseases .
Wirkmechanismus
The mechanism of action of 2-Methylbenzofuran-5,6-diol involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
2-Methylbenzofuran-5,6-diol can be compared with other similar compounds, such as benzothiophene and other benzofuran derivatives. These compounds share a similar core structure but differ in their substituents and biological activities. For example, benzothiophene derivatives have been developed as anticancer agents, while benzofuran derivatives are known for their antimicrobial properties .
Eigenschaften
Molekularformel |
C9H8O3 |
---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
2-methyl-1-benzofuran-5,6-diol |
InChI |
InChI=1S/C9H8O3/c1-5-2-6-3-7(10)8(11)4-9(6)12-5/h2-4,10-11H,1H3 |
InChI-Schlüssel |
RKBJXKWIFAMIGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC(=C(C=C2O1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.